N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine, also known as DMF-TA, is a chemical compound that has gained significant attention for its potential use in scientific research. DMF-TA is a triazole-based compound that has been shown to exhibit promising biological activities, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have antifungal and antibacterial activity, making it a potential tool for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is its versatility. This compound can be used in a variety of laboratory experiments, making it a valuable tool for researchers in various fields. However, the synthesis of this compound is a complex process that requires specialized equipment and technical expertise, which may limit its accessibility to some researchers.
Future Directions
There are several potential future directions for research on N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine. One area of interest is the development of new anticancer agents based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine involves a multi-step process that includes the reaction of 2,5-dichlorobenzaldehyde with furfurylamine to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce the final product, this compound. The synthesis of this compound is a complex process that requires a high degree of technical expertise and specialized equipment.
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has been shown to exhibit a range of biological activities that make it a valuable tool for scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C13H10Cl2N4O |
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Molecular Weight |
309.15 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H10Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-5,7-8,18H,6H2 |
InChI Key |
ILUADUAAAWWCMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNN3C=NN=C3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNN3C=NN=C3)Cl |
Origin of Product |
United States |
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